molecular formula C5F9I B1143056 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene CAS No. 167026-90-6

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

Cat. No.: B1143056
CAS No.: 167026-90-6
M. Wt: 357.94
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Description

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5F9I. This compound is characterized by its high fluorine content and the presence of an iodine atom, making it a unique and valuable chemical in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves the reaction of fluorinated precursors with iodine-containing reagents. One common method includes the addition of iodine to a fluorinated alkene under controlled conditions. Industrial production methods may involve high-temperature reactions and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.

    Addition Reactions: The double bond in the compound allows for addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorine and iodine content.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and resistance to degradation

Mechanism of Action

The mechanism of action of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene include:

    1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one: Another fluorinated compound with similar applications in chemistry and industry.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: Used in the synthesis of fluorinated polymers and as a solvent.

    2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Utilized in the production of fluorinated materials and coatings.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.

Properties

IUPAC Name

1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLZYXPNBHIUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896305
Record name 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167026-90-6
Record name 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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